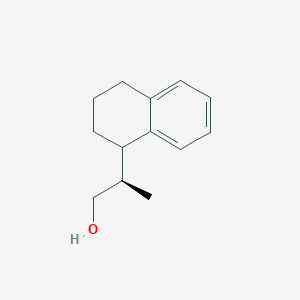
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol, also known as THN-α, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance cognitive function. In pharmacology, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been studied for its potential as a drug delivery vehicle, as well as its ability to modulate the activity of certain enzymes. In toxicology, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been used as a model compound to study the metabolism and toxicity of naphthalene derivatives.
作用機序
The exact mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitters and enzymes, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have antioxidant properties and may protect against oxidative stress. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
将来の方向性
There are several future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα may have applications in drug delivery and as a tool for studying the metabolism and toxicity of naphthalene derivatives. Further research is needed to fully understand the mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα and its potential applications in various fields of science.
合成法
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα can be synthesized from commercially available starting materials using a multi-step synthetic route. The synthesis involves the reduction of naphthalene to tetrahydronaphthalene, followed by the addition of a propanol group to the tetrahydronaphthalene ring. This reaction is typically carried out using a metal catalyst such as palladium on carbon.
特性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)
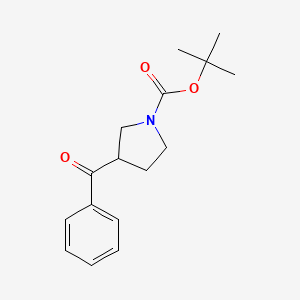
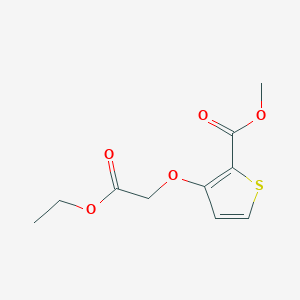

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)
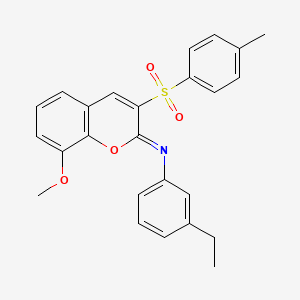
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)


![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(4-chlorophenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2727988.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)
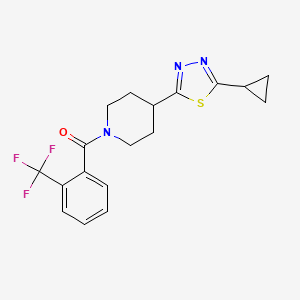
![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)